3-[2-(Benzyloxy)phenyl]propane-1,2-diol
Description
3-[2-(Benzyloxy)phenyl]propane-1,2-diol is a diol derivative featuring a benzyloxy-substituted phenyl group attached to a propane-1,2-diol backbone. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the benzyl ether group, balanced by the hydrophilic diol moiety.
Structure
3D Structure
Properties
CAS No. |
647376-55-4 |
|---|---|
Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
3-(2-phenylmethoxyphenyl)propane-1,2-diol |
InChI |
InChI=1S/C16H18O3/c17-11-15(18)10-14-8-4-5-9-16(14)19-12-13-6-2-1-3-7-13/h1-9,15,17-18H,10-12H2 |
InChI Key |
BCTHVQHZPVUBBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CC(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-[2-(Benzyloxy)phenyl]propane-1,2-diol involves the reaction of propane-1,2-diol with benzyl alcohol. This reaction is typically catalyzed by an acid, which facilitates the etherification process, resulting in the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Benzyloxy)phenyl]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or other reduced compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : 3-[2-(Benzyloxy)phenyl]propane-1,2-diol serves as an important building block for synthesizing more complex organic compounds. Its unique structure allows for various functionalizations that can lead to the development of new materials and chemicals.
Biology
- Biochemical Studies : The compound is utilized in studying biochemical pathways due to its ability to interact with biological targets. It has been investigated for its potential effects on enzyme activity and cellular processes.
Medicine
- Therapeutic Potential : Research indicates that this compound exhibits promising biological activities, including:
- Anticancer Activity : Preliminary studies have shown that it can inhibit cancer cell proliferation.
- Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains.
- Antiviral Activity : Initial findings suggest potential antiviral effects, warranting further investigation.
Industry
- Specialty Chemicals : The compound is used in manufacturing specialty chemicals due to its unique properties, which enhance product performance in various applications.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. In vitro studies indicate that it can reduce the viability of cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast) | 16.38 ± 0.98 |
| HeLa (cervical) | 20.5 ± 1.5 |
| A549 (lung) | 25.0 ± 2.0 |
These results suggest that the compound could serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Streptococcus faecalis | 4 |
| Methicillin-resistant S. aureus | 4 |
| Escherichia coli | 16 |
These findings indicate moderate to strong antibacterial activity, particularly against Gram-positive bacteria.
Antiviral Activity
Preliminary studies suggest potential antiviral effects against certain viruses; however, further research is needed to confirm these findings and elucidate the specific mechanisms involved.
Case Study 1: Anticancer Efficacy
In a study involving breast cancer cell lines (MDA-MB-231), treatment with this compound resulted in significant apoptosis induction as evidenced by increased caspase activity and changes in mitochondrial membrane potential. The study concluded that this compound could be a promising candidate for further development in breast cancer therapy.
Case Study 2: Antimicrobial Testing
In another study assessing antimicrobial efficacy, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed comparable efficacy to standard antibiotics like amikacin, highlighting its potential as an alternative treatment option.
Mechanism of Action
The mechanism of action of 3-[2-(Benzyloxy)phenyl]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact mechanism depends on the specific application and the chemical environment in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, and applications:
Key Observations:
Chlorophenoxy derivatives (e.g., chlorphenesin) exhibit antifungal activity, likely due to electron-withdrawing chlorine enhancing interactions with microbial enzymes .
Stereochemical Considerations :
- Chiral diols like (1R,2R)-1-(3’,4’-Bis(benzyloxy)phenyl)-3-(2-(tert-butylthio)phenyl)propane-1,2-diol are synthesized using AD-mix-β, achieving high enantiomeric purity (>99% ee) . Similar methods may apply to the target compound.
Applications in Materials Science: Diols with allyl or methoxy groups (e.g., 3-(4-allyl-2-methoxyphenoxy)propane-1,2-diol) are used in green polymer synthesis due to reactive sites for crosslinking . The benzyloxy group in the target compound may offer alternative reactivity for specialty resins.
Solubility and Reactivity:
- Hydrophilicity : The diol moiety ensures moderate water solubility, but the benzyloxy group reduces it compared to simpler diols like propane-1,2-diol (propylene glycol) .
- Thermal Stability : Benzyl ethers generally exhibit higher thermal stability than alkyl ethers, making the compound suitable for high-temperature polymer applications .
Biological Activity
3-[2-(Benzyloxy)phenyl]propane-1,2-diol, also known as (R)-(+)-3-benzyloxy-1,2-propanediol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound involves several chemical reactions. The compound can be synthesized through etherification processes, where benzyl alcohol is reacted with glycerol derivatives. For instance, the conversion yield of 3-benzyloxy-1,2-propanediol can vary based on the reaction conditions and the presence of catalysts .
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. A study evaluated a series of compounds related to this structure and found that some derivatives showed cytotoxic effects against various cancer cell lines, including leukemia and lymphoma cells. The MTT assay revealed that certain compounds had IC50 values in the micromolar range, indicating potent activity .
The biological activity of this compound may be attributed to its interaction with key cellular pathways. One study highlighted its role in inhibiting HIF-1α (hypoxia-inducible factor 1-alpha), a transcription factor involved in tumor growth and survival under low oxygen conditions. The dual luciferase-reporter assay demonstrated that analogues of this compound could effectively down-regulate HIF-1α activity in HEK-293T cells .
Study on HIF-1 Inhibition
In a focused study on manassantin analogues (which include structures similar to this compound), researchers conducted a series of experiments to assess their effects on HIF-1 transactivation. The results indicated that certain analogues significantly reduced HIF-1 activity, with IC50 values as low as 0.35 μM for the most potent compounds .
| Compound | IC50 (μM) | % Cell Viability at 10 μM |
|---|---|---|
| MA12 | 0.59 ± 0.12 | 79 ± 5 |
| MA04 | 0.35 | >80 |
| MA01 | >10 | >80 |
Cytotoxicity Assessment
The general toxicity of the synthesized analogues was assessed using the MTT assay. Cells treated with concentrations up to 10 μM showed greater than 80% survival rate, suggesting favorable safety profiles alongside their anticancer efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
